1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Übersicht

Beschreibung

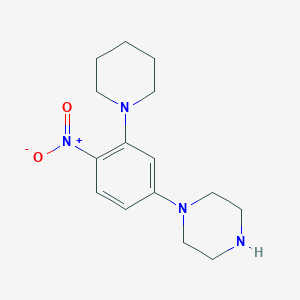

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a chemical compound with the molecular formula C15H22N4O2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a piperazine ring and a nitro group attached to a phenyl ring, which is further substituted with a piperidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at the para position undergoes reduction to form amine derivatives. This reaction is critical for synthesizing intermediates for further functionalization.

Key Findings :

-

Reduction proceeds selectively without affecting the piperazine or piperidine moieties .

-

The amine product serves as a precursor for sulfonamide or amide coupling .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and sulfonylation reactions.

Sulfonylation

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonyl chloride coupling | 4-Nitrobenzenesulfonyl chloride, DCM, Et₃N, 0°C → RT | 1-(4-Nitro-3-piperidin-1-ylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine | 73% |

Key Findings :

-

Sulfonylation occurs at the less hindered nitrogen of the piperazine ring .

-

Electron-withdrawing nitro groups enhance electrophilic reactivity of the sulfonyl chloride .

Boc Protection/Deprotection

Aromatic Electrophilic Substitution

The electron-rich aromatic ring (activated by piperidine and piperazine) undergoes nitration and halogenation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, TBAB, CH₃CN, 20–25°C | 1-(4-Nitro-3-(4-bromopiperidin-1-yl)phenyl)piperazine | 87% |

Key Findings :

-

Bromination occurs regioselectively at the para position relative to the piperidine ring .

-

Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst .

Metabolic Transformations

In biological systems, the compound undergoes oxidation and rearrangement analogous to piperazine-containing drugs:

| Pathway | Enzymes/Conditions | Product | Reference |

|---|---|---|---|

| N-Oxidation | Cytochrome P450 | 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine N-oxide | |

| Meisenheimer rearrangement | Aqueous acidic conditions | Hydroxylamine derivative |

Key Findings :

-

N-Oxidation is a major metabolic pathway, forming a stable N-oxide.

-

The hydroxylamine derivative is a potential genotoxic impurity requiring monitoring.

Cross-Coupling Reactions

The nitro group facilitates Ullmann-type couplings for biaryl synthesis:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C | 5-Cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide | 68% |

Comparative Reactivity of Structural Analogs

Wissenschaftliche Forschungsanwendungen

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Wirkmechanismus

The mechanism of action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperazine: Lacks the piperidine moiety, which may result in different biological activities and chemical properties.

1-(4-Aminophenyl)piperazine:

Piperidine derivatives: Various piperidine derivatives may have similar structural features but differ in their specific substituents and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. With the molecular formula C15H22N4O2 and a molecular weight of approximately 290.36 g/mol, NPP has garnered attention in neuropharmacology due to its potential interactions with various neurotransmitter systems. This article delves into the biological activity of NPP, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of NPP features a piperazine core substituted with a 4-nitro-3-piperidinylphenyl group, which contributes to its biological activity. The nitro group enhances reactivity, allowing for potential interactions with biological targets such as neurotransmitter receptors.

| Property | Details |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| Structural Features | Piperazine core, nitro group |

Research indicates that NPP may interact with several neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions could influence neurotransmission pathways, making NPP a candidate for studies related to mood disorders and anxiety . The specific binding affinities and mechanisms remain to be fully elucidated, necessitating further research.

Neuropharmacological Effects

NPP has shown significant activity in modulating neurotransmission. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are critical in the treatment of various neuropsychiatric conditions. For example, compounds structurally similar to NPP have demonstrated efficacy in reducing symptoms associated with depression and anxiety disorders .

Neuropharmacological Studies

A study conducted by researchers at [source] evaluated the effects of NPP on serotonin receptor activity. The results indicated that NPP binds to serotonin receptors, influencing neurotransmitter release. This finding aligns with its potential application in treating mood disorders.

Comparative Analysis

Comparative studies have highlighted the unique pharmacological profiles of NPP against other piperazine derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine | C14H20N4O2 | Contains a pyrrolidine ring instead of piperidine |

| 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | C15H22N4 | Lacks nitro group; may exhibit different activity |

| 1-(3-Chloro-4-pyridinyl)piperazine | C13H15ClN2 | Contains a chloro substituent; different receptor interactions |

Future Directions

The biological activity of NPP presents numerous avenues for future research:

- Detailed Mechanistic Studies: Further exploration into the specific mechanisms by which NPP interacts with neurotransmitter systems is essential.

- Therapeutic Applications: Investigating the efficacy of NPP in clinical settings for mood disorders and anxiety could provide valuable insights into its therapeutic potential.

- Exploration of Antimicrobial Properties: Dedicated studies aimed at elucidating the antimicrobial and anti-inflammatory properties could expand the applicability of NPP in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDTNCUMWPRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386616 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346704-04-9 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.